In Vivo Tumor Growth Inhibition: FBA-TPQ (6-Fluoro) vs. Inactive or Untested Analogs
FBA-TPQ (the target compound) demonstrated statistically significant inhibition of tumor growth in a mouse xenograft model of ovarian cancer (OVCAR-3) at doses of 1 and 10 mg/kg, with no significant change in body weight [1]. In contrast, the structurally similar 4-fluoro (FBA-TPA) and 5-methoxy (DMXB-A) analogs are primarily described in terms of their potential for therapeutic or environmental applications without published in vivo efficacy data . The 6-methyl analog is described as a potential antimicrobial agent with no reported anticancer activity . This evidence positions the target compound as the only member of this analog series with a validated in vivo pharmacodynamic endpoint for cancer, a critical differentiator for oncology research procurement.
| Evidence Dimension | In vivo tumor growth inhibition (xenograft model) |
|---|---|
| Target Compound Data | Significant tumor growth inhibition at 1 and 10 mg/kg in OVCAR-3 xenograft mice |
| Comparator Or Baseline | 4-Fluoro analog (FBA-TPA, CAS 1105188-19-9) and 5-Methoxy analog (CAS 854085-17-9): No published in vivo tumor inhibition data |
| Quantified Difference | Qualitative difference: Target compound has validated in vivo anticancer efficacy; comparators have no such data. |
| Conditions | In vivo, OVCAR-3 ovarian cancer xenograft model in mice; treatment at 1 and 10 mg/kg dosages. |
Why This Matters
For researchers selecting a lead compound for in vivo oncology studies, the target compound offers a proven starting point, while its analogs require de novo validation, saving significant time and resources.
- [1] Zhang, X., et al. (2011). FBA-TPQ causes dissipation of the mitochondrial membrane potential and exerts potent tumor growth inhibition. PLoS ONE, 6(6): e20729, Figure 4. View Source
